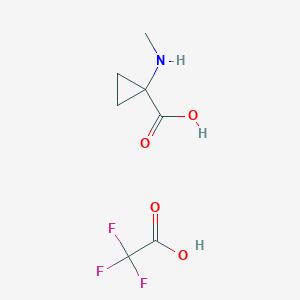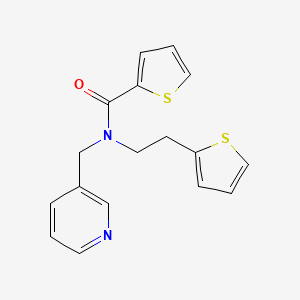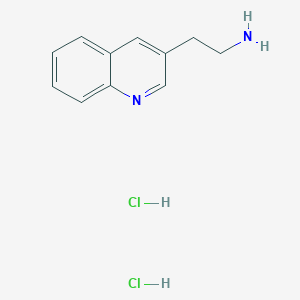
1-(甲基氨基)环丙烷-1-羧酸;2,2,2-三氟乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid is a compound of significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a cyclopropane ring, a methylamino group, and a carboxylic acid group, along with a trifluoroacetic acid moiety. The unique structure of this compound makes it a valuable subject for various scientific studies and applications.
科学研究应用
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane rings.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as its role in modulating enzyme activity or receptor binding.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique structural features.
作用机制
Target of Action
The primary target of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . This compound acts as a potent and selective ligand for this site .
Mode of Action
“1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” interacts with its target by blocking the binding of 3H-glycine to rat forebrain membranes . It acts as an agonist for the glycine modulatory site of the NMDA receptor complex .
Biochemical Pathways
The compound “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is involved in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .
Pharmacokinetics
It is known that the compound can be used by soil microorganisms as a source of nitrogen and carbon , suggesting that it may be metabolized and utilized in various biological systems.
Result of Action
The action of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” results in a variety of molecular and cellular effects. For instance, it promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, enhancing pollen tube attraction . Additionally, it activates Ca2±containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Action Environment
The action of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” can be influenced by environmental factors. For example, using this compound to incubate soils has been shown to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
生化分析
Biochemical Properties
1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid is the precursor to the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Cellular Effects
In cellular processes, 1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction . Additionally, it activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Molecular Mechanism
At the molecular level, 1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also an exogenous partial agonist of the mammalian NMDA receptor .
Temporal Effects in Laboratory Settings
It is known that this compound can be used by soil microorganisms as a source of nitrogen and carbon .
Metabolic Pathways
1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid is involved in the biosynthesis of the plant hormone ethylene . Its biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) .
Transport and Distribution
It is known that ACC can be used by soil microorganisms as a source of nitrogen and carbon .
准备方法
The synthesis of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Trifluoroacetylation: Finally, the trifluoroacetic acid moiety is added by reacting the compound with trifluoroacetic anhydride.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反应分析
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the trifluoroacetic acid group and the formation of the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a crucial role in plant growth and development.
1-Hydroxy-1-cyclopropanecarboxylic acid: Known for its applications in organic synthesis and as a building block for more complex molecules.
Cyclopropanecarboxylic acid: A simpler analog used in various chemical reactions and as a starting material for the synthesis of other cyclopropane derivatives.
The uniqueness of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
1-(methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-6-5(2-3-5)4(7)8;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDFBAARAICMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride](/img/structure/B2564059.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2564061.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)
![ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564066.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2564069.png)
![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)

